N-(butan-2-yl)-2-chloro-4-nitrobenzamide
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Overview
Description
N-(butan-2-yl)-2-chloro-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a butan-2-yl group attached to the nitrogen atom, a chlorine atom at the 2-position, and a nitro group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Alkylation: The nitrated product is then subjected to alkylation with butan-2-yl bromide in the presence of a base such as potassium carbonate to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(butan-2-yl)-2-chloro-4-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the butan-2-yl group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-chloro-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemistry: N-(butan-2-yl)-2-chloro-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-chloro-4-nitrobenzamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the nitro and chloro groups. These substituents can affect the compound’s binding affinity and reactivity, leading to various biological and chemical effects.
Comparison with Similar Compounds
N-(butan-2-yl)-2-chloro-4-aminobenzamide: Formed by the reduction of the nitro group.
N-(butan-2-yl)-2-chloro-4-methoxybenzamide: Formed by the substitution of the nitro group with a methoxy group.
N-(butan-2-yl)-2-chloro-4-fluorobenzamide: Formed by the substitution of the nitro group with a fluorine atom.
Uniqueness: N-(butan-2-yl)-2-chloro-4-nitrobenzamide is unique due to the combination of the nitro and chloro substituents, which confer distinct chemical and biological properties. The nitro group is known for its electron-withdrawing effects, while the chloro group can participate in various substitution reactions, making this compound versatile for synthetic and research applications.
Properties
IUPAC Name |
N-butan-2-yl-2-chloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)9-5-4-8(14(16)17)6-10(9)12/h4-7H,3H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPEURLBWFBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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